Pozanicline hydrochloride

Nicotinic acetylcholine receptor pharmacology Receptor selectivity Radioligand binding assays

Pozanicline HCl (ABT-089) is an orally bioavailable, high-affinity α4β2 nAChR partial agonist with >600-fold selectivity over α7 subtypes (Ki=16 nM). Unlike nicotine, it induces no nAChR upregulation and exhibits weak dopaminergic activity, making it a superior research tool for cognitive and addiction studies without confounding tolerance or reinforcing effects. Ideal for long-term in vivo protocols investigating neuroprotection and attention mechanisms.

Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
Cat. No. B109644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePozanicline hydrochloride
Synonyms2-methyl-3-(2-pyrrolidinylmethoxy)pyridine dihydrochloride, (R)-isomer
2-methyl-3-(2-pyrrolidinylmethoxy)pyridine dihydrochloride, (S)-isomer
2-methyl-3-(2-pyrrolidinylmethoxy)pyridine, (S)-isomer
ABT 089
ABT-089
pozanicline
Molecular FormulaC11H18Cl2N2O
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl
InChIInChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1
InChIKeyUGVSESCRKJTJAK-XRIOVQLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pozanicline Hydrochloride: An α4β2-Selective nAChR Partial Agonist for Nootropic and Neuroprotective Research Applications


Pozanicline hydrochloride (codenamed ABT-089) is an orally bioavailable nicotinic acetylcholine receptor (nAChR) agonist developed by Abbott. It functions as a selective partial agonist at α4β2* nAChRs, with a binding affinity (Ki) of 16 nM in rat brain [1]. The compound exhibits >600-fold selectivity for α4β2 over α7 nAChRs (Ki ≥ 10,000 nM) and also shows high affinity for α6β2* and α4α5β2 nAChR subtypes [2][3]. Pozanicline has been investigated in preclinical and clinical studies for its nootropic and neuroprotective effects, including Phase 2 trials for ADHD and Alzheimer's disease [4].

Why Pozanicline Hydrochloride Cannot Be Simply Interchanged with Other Nicotinic Acetylcholine Receptor (nAChR) Agonists in Research


The nAChR family is highly heterogeneous, comprising multiple subtypes with distinct subunit compositions (e.g., α4β2, α7, α3β4, α6β2) that mediate different physiological and behavioral effects [1]. Pozanicline exhibits a unique pharmacological profile characterized by potent partial agonism at α4β2* and α6β2* nAChRs with negligible activity at α7 and α3β4 subtypes [2]. In contrast, nicotine is a full agonist with broader activity across nAChR subtypes, including α7 and ganglionic receptors, leading to greater adverse effect liability [3]. Other in-class agents, such as dianicline and AZD3480, display different efficacy profiles at α4β2 nAChRs [4]. Consequently, substituting pozanicline with a generic nAChR agonist introduces uncontrolled variability in receptor activation profiles, neurotransmitter release patterns, and downstream behavioral outcomes, compromising experimental reproducibility and validity.

Quantitative Differentiation of Pozanicline Hydrochloride Relative to Nicotine and Other nAChR Agonists


Pozanicline Exhibits >600-Fold Selectivity for α4β2 nAChR Over α7 nAChR, Contrasting with Nicotine

In radioligand binding studies, pozanicline (ABT-089) demonstrates potent and selective binding to the α4β2 nAChR subtype with a Ki of 16 nM, while exhibiting negligible affinity for the α7 nAChR subtype (Ki ≥ 10,000 nM). This represents a >600-fold selectivity for α4β2 over α7 [1][2].

Nicotinic acetylcholine receptor pharmacology Receptor selectivity Radioligand binding assays

Pozanicline Demonstrates High-Affinity Partial Agonism at α6β2* nAChR (EC50 = 0.11 μM), a Unique Property Among nAChR Agonists

Pozanicline exhibits a biphasic concentration-response relationship at α6β2* nAChRs, with the most sensitive subtype showing an EC50 of 0.11 μM and an efficacy of 36% [1]. This high-affinity partial agonism at α6β2* receptors is not observed with nicotine or many other nAChR agonists.

α6β2 nicotinic receptor pharmacology Partial agonism Dopamine release

Pozanicline Exhibits Lower Efficacy at Stimulating Dopamine Release Compared to Nicotine (EC50 1.1 μM vs 0.04 μM)

In synaptosomal preparations, pozanicline is less potent and less efficacious than nicotine in stimulating dopamine release. Pozanicline has an EC50 of 1.1 μM for dopamine release, compared to an EC50 of 0.04 μM for nicotine [1].

Dopamine release Neurotransmitter modulation Nicotine comparison

Pozanicline Does Not Upregulate nAChRs Following Chronic Administration, Unlike Nicotine

Chronic administration of nicotine leads to an upregulation of nAChRs, a phenomenon associated with tolerance and withdrawal. In contrast, pozanicline (ABT-089) does not induce nAChR upregulation in mice, even after long-term treatment [1].

Receptor regulation Nicotine withdrawal Chronic drug effects

Pozanicline Ameliorates Nicotine Withdrawal-Induced Cognitive Deficits, While ABT-107 Does Not

In a mouse model of nicotine withdrawal, pozanicline (ABT-089) at doses of 0.3 mg/kg and 0.6 mg/kg significantly reversed withdrawal-induced deficits in contextual fear conditioning. In the same study, the α7 nAChR agonist ABT-107 was ineffective [1].

Nicotine withdrawal Cognitive function Addiction therapeutics

Optimal Research and Industrial Applications of Pozanicline Hydrochloride Based on Quantitative Evidence


Investigating the Role of α4β2* and α6β2* nAChRs in Cognitive Function and Neuroprotection

Given its high selectivity for α4β2* nAChRs (>600-fold over α7) and high-affinity partial agonism at α6β2* nAChRs (EC50 = 0.11 μM), pozanicline is an ideal pharmacological tool for dissecting the specific contributions of these receptor subtypes to learning, memory, and neuroprotection. Its use can avoid the confounding effects of broader nAChR activation seen with nicotine [1][2].

Studying Nicotine Withdrawal and Relapse Mechanisms in Addiction Research

Pozanicline's ability to reverse nicotine withdrawal-induced cognitive deficits and attenuate reinstatement of nicotine-seeking behavior, without affecting nicotine consumption or inducing nAChR upregulation, makes it a valuable compound for investigating the cognitive and affective components of nicotine dependence and for evaluating novel therapeutic strategies for smoking cessation [3][4].

Evaluating nAChR-Mediated Dopamine Release with Reduced Abuse Liability

The lower potency and efficacy of pozanicline in stimulating dopamine release compared to nicotine (EC50 1.1 μM vs 0.04 μM) provides a useful model for studying dopaminergic modulation without the strong reinforcing effects associated with full agonists. This is particularly relevant for research into attention-deficit/hyperactivity disorder (ADHD) and other conditions where cognitive enhancement is desired without abuse potential [5].

Chronic In Vivo Studies Requiring Stable nAChR Expression

Unlike nicotine, which causes significant upregulation of nAChRs, chronic administration of pozanicline does not alter receptor density. This property makes it an excellent candidate for long-term in vivo studies investigating the sustained effects of nAChR partial agonism on behavior, cognition, and neuronal plasticity without the confounding variable of receptor-level tolerance [6].

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